1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea, also known by its CAS number 581809-67-8, is a synthetic organic compound that belongs to the class of ureas and isoquinolines. Its molecular formula is and it has a molecular weight of approximately 345.324 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anti-inflammatory applications .
Classification:
The synthesis of 1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea can be approached through various methods, primarily involving the reaction of isoquinoline derivatives with appropriate benzyl isocyanates or related compounds.
The molecular structure of 1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea features a central urea group linked to an isoquinoline ring and a trifluoromethoxy-substituted benzyl group.
The compound's structure suggests potential interactions with biological targets due to the presence of the electron-withdrawing trifluoromethyl group and the aromatic systems that may facilitate binding interactions.
1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea can participate in various chemical reactions typical for urea compounds, including:
The mechanism of action for 1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea largely revolves around its interaction with biological targets that are implicated in viral replication and inflammation.
Research indicates that compounds within this structural class exhibit significant antiviral activity against various viruses, including human immunodeficiency virus and herpes virus .
Relevant data includes spectral analysis (NMR, IR) confirming structural integrity and purity .
1-Isoquinolin-5-yl-3-(4-trifluoromethoxy-benzyl)-urea has several notable applications in scientific research:
The development of TRPV1 antagonists stems from robust preclinical evidence demonstrating that pharmacological blockade of this channel attenuates pain behaviors across diverse models, including capsaicin-induced hyperalgesia, osteoarthritis, and chemotherapy-induced neuropathy. Early "first-generation" antagonists achieved this by comprehensively inhibiting TRPV1 activation across all modalities (capsaicin, acid, heat, and endogenous lipids). However, their broad-spectrum mechanism precipitated dose-limiting hyperthermia—a thermoregulatory side effect attributed to disruption of TRPV1’s role in body temperature homeostasis. This limitation necessitated a strategic shift toward "modality-selective" antagonists capable of discretely blocking pathological activators (e.g., capsaicin or endogenous lipids) while sparing responses to physiological stimuli like moderate heat or acidic pH. Such pharmacological selectivity promised analgesic efficacy devoid of thermoregulatory disruptions, revitalizing TRPV1 drug discovery [2] [6] [8].
Isoquinoline ureas emerged as privileged scaffolds in TRPV1 antagonist development, evolving through distinct structural generations:
N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea), these derivatives displayed potent TRPV1 blockade but suffered from poor pharmacokinetic profiles and hyperthermia liabilities. Their defining characteristic was equipotent inhibition across all activation modalities [2]. N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide) maintained potency while improving metabolic stability and retaining the temperature-neutral phenotype [2]. Table 1: Evolution of Key Isoquinoline-Based TRPV1 Antagonists
| Generation | Exemplar Compound | Core Structural Features | Pharmacological Profile | Key Advancement/Challenge |
|---|---|---|---|---|
| First Gen | Compound 1 (Thiourea analog) | Simple benzyl/heteroaryl urea/thiourea | Pan-modal blockade (IC₅₀ ~nM for capsaicin, acid, heat) | Hyperthermia liability; Suboptimal PK |
| First Gen | A-425619 (1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea) | Isoquinolin-5-yl + 4-(trifluoromethyl)benzyl urea | Potent pan-modal blockade (IC₅₀ = 5 nM hTRPV1 capsaicin) [6] | High selectivity; Hyperthermia liability remains |
| Second Gen | Compound 2 (Chromane derivative) | Chromane ring + (R)-configuration | Full capsaicin block, partial acid block; No hyperthermia | Validated modality-selective strategy |
| Optimized Linker | Compound 3b (Pyrrolidine-dicarboxamide) | Cleaved chromane → Pyrrolidine linker | Retained potency & modality-selectivity; Improved stability | Enhanced drug-like properties |
Note on Nomenclature: While the user-specified compound name includes "4-trifluoromethoxy-benzyl", the extensively characterized compound within the provided search results is the closely related analog 1-Isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea (CAS 581809-67-8, A-425619). This compound, featuring a trifluoromethyl (-CF₃) group instead of trifluoromethoxy (-OCF₃), serves as the primary focus below, representing the critical pharmacological and chemical characteristics of this class.
A-425619 occupies a pivotal position as a first-generation, high-affinity competitive TRPV1 antagonist. Its structure embodies the essential pharmacophore identified in early optimization: an isoquinolin-5-yl group serving as a hydrogen bond acceptor/donor domain and a lipophilic, electron-deficient 4-(trifluoromethyl)benzyl moiety enhancing membrane permeability and target engagement through hydrophobic and π-π interactions [3] [6].
Table 2: Key Physicochemical and Biological Properties of A-425619
| Property | Value | Method/Context | Significance |
|---|---|---|---|
| CAS Registry Number | 581809-67-8 | Chemical Identifier | Unique compound identification |
| Molecular Formula | C₁₈H₁₄F₃N₃O | Elemental Composition | MW = 345.3 g/mol [1] [3] |
| IUPAC Name | 1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | Systematic Nomenclature | Precise structural description |
| Mechanism | Competitive TRPV1 Antagonist | Electrophysiology, Ca²⁺ flux assays (hTRPV1-HEK293, rat DRG) | pA₂ = 2.5 nM vs. capsaicin [6] |
| In Vitro Potency (IC₅₀) | Capsaicin: 5 nM (hTRPV1); Anandamide/NADA: 3-4 nM; Acid (pH 5.5): Blocked | FLIPR Ca²⁺ assay (hTRPV1), Patch-clamp (DRG) | Pan-modal inhibition profile [6] |
| Selectivity | >1000-fold vs. diverse receptors, enzymes, ion channels | Broad pharmacological screening panel | Enables attribution of effects to TRPV1 blockade [6] |
A-425619 demonstrates high potency and selectivity:
Although A-425619's pan-modal mechanism associates it with hyperthermia risk, its well-characterized pharmacology, robust efficacy in preclinical pain models (capsaicin-evoked nociception, thermal hyperalgesia), and high selectivity solidify its role as a critical:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8